molecular formula C9H6O4 B14855268 3,5-Diformylbenzoic acid

3,5-Diformylbenzoic acid

Cat. No.: B14855268
M. Wt: 178.14 g/mol
InChI Key: BWSKREOJOWWAFH-UHFFFAOYSA-N
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Description

3,5-Diformylbenzoic acid is an organic compound with the molecular formula C9H6O4. It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 5 positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-diformylbenzoic acid is through the Duff formylation reaction. This involves the reaction of benzoic acid with hexamethylenetetramine (HMTA) in the presence of trifluoroacetic acid (TFA) as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Duff formylation reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diformylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: 3,5-Dicarboxybenzoic acid.

    Reduction: 3,5-Bis(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diformylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diformylbenzoic acid depends on its chemical reactivity. The formyl groups can undergo various chemical transformations, allowing the compound to interact with different molecular targets. For example, in biological systems, it can form Schiff bases with amines, leading to the formation of imines that can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diformylbenzoic acid: Similar structure but with formyl groups at the 3 and 4 positions.

    2,5-Diformylbenzoic acid: Formyl groups at the 2 and 5 positions.

    3,5-Dihydroxybenzoic acid: Hydroxyl groups instead of formyl groups at the 3 and 5 positions.

Uniqueness

3,5-Diformylbenzoic acid is unique due to the specific positioning of the formyl groups, which influences its reactivity and the types of chemical reactions it can undergo. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

3,5-diformylbenzoic acid

InChI

InChI=1S/C9H6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H,(H,12,13)

InChI Key

BWSKREOJOWWAFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C(=O)O)C=O

Origin of Product

United States

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